molecular formula C16H16N2O5 B11021726 2,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide

2,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B11021726
M. Wt: 316.31 g/mol
InChI Key: ZXUVDZMAWXSXDH-UHFFFAOYSA-N
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Description

    Chemical Formula: CHNOS

    CAS Number: 329941-71-1

    Molecular Weight: 322.342 g/mol

    Common Name: 2,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide

  • This compound belongs to the class of amides and contains both aromatic and aliphatic moieties. It has interesting properties due to its substituents.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods. One approach is the reaction between 2,4-dimethoxybenzoic acid and 2-methyl-5-nitroaniline.

      Reaction Conditions: The reaction typically occurs under acidic conditions, using appropriate catalysts and solvents.

      Industrial Production: While not widely produced industrially, it can be synthesized in the lab or on a small scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation.

      Major Products: The products formed depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying reactivity and structure-activity relationships.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition).

      Medicine: Research into its pharmacological properties (e.g., anti-inflammatory effects).

      Industry: Limited industrial applications due to its specialized nature.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets. It may bind to receptors, enzymes, or other cellular components.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other amides with aromatic substituents.

      Uniqueness: Its combination of methoxy and nitro groups sets it apart from simpler amides.

    Remember that this compound’s applications and properties are still an active area of research, and its full potential may not yet be fully understood

    Properties

    Molecular Formula

    C16H16N2O5

    Molecular Weight

    316.31 g/mol

    IUPAC Name

    2,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide

    InChI

    InChI=1S/C16H16N2O5/c1-10-4-5-11(18(20)21)8-14(10)17-16(19)13-7-6-12(22-2)9-15(13)23-3/h4-9H,1-3H3,(H,17,19)

    InChI Key

    ZXUVDZMAWXSXDH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)OC)OC

    Origin of Product

    United States

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